molecular formula C14H18Cl2N2 B601589 Aripiprazole Impurity 2 CAS No. 1424857-93-1

Aripiprazole Impurity 2

Cat. No. B601589
M. Wt: 285.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aripiprazole Impurity 2 is a compound with the molecular formula C14H18Cl2N2 . It is also known by other names such as 1-but-3-enyl-4-(2,3-dichlorophenyl)piperazine .


Synthesis Analysis

Aripiprazole, an antipsychotic drug, was first synthesized by Otsuka Pharmaceuticals . It contains a genotoxic impurity known as bis(2-chloroethyl) amine . The synthesis of Aripiprazole involves several steps and the optimization of these steps is crucial for the production of the drug .


Molecular Structure Analysis

The molecular weight of Aripiprazole Impurity 2 is 285.2 g/mol . The IUPAC name for this compound is 1-but-3-enyl-4-(2,3-dichlorophenyl)piperazine . The InChI and Canonical SMILES for this compound are also available .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Aripiprazole and its impurities are complex and involve multiple steps . The identification and quantification of these impurities are crucial for the quality control of the drug .


Physical And Chemical Properties Analysis

Aripiprazole Impurity 2 has several computed properties. It has a molecular weight of 285.2 g/mol, an XLogP3-AA of 4.2, and a topological polar surface area of 6.5 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds .

Scientific Research Applications

Pharmacologic Properties

Aripiprazole displays unique pharmacologic properties, acting as both an agonist and antagonist in dopaminergic models. It binds with high affinity to both the G protein-coupled and uncoupled states of human D2 receptors and potently activates D2 receptor-mediated inhibition of cAMP accumulation. This dual action may underlie its antipsychotic activity in humans (Burris et al., 2002).

Analytical Method Development

Research has been conducted to develop sensitive and reproducible ion pair RPLC methods for determining aripiprazole and its impurities. This is crucial for ensuring the purity and quality of aripiprazole in pharmaceuticals (Filijović et al., 2014).

Efficacy in Treatment

Aripiprazole has shown efficacy comparable or superior to haloperidol in long-term maintenance treatment of schizophrenia. Its unique receptor activity profile, including partial agonist activity at serotonin 5-HT1A receptors and antagonist activity at 5-HT2A receptors, contributes to its effectiveness (Kasper et al., 2003).

Characterization of Impurities

The characterization of unknown impurities in aripiprazole during bulk drug synthesis is essential for drug safety and efficacy. Isolation and characterization techniques such as NMR, IR, and mass spectral data are used for this purpose (Gutta et al., 2008).

Dopamine Receptor Occupancy

Studies using positron emission tomography (PET) have shown that aripiprazole achieves dose-dependent dopamine D2 and D3 receptor occupancy in the human brain. This receptor occupancy is critical for predicting the appropriate therapeutic dose for individual patients (Yokoi et al., 2002).

Chromatographic Behavior

Research into the chromatographic behavior of aripiprazole and its impurities has led to insights into molecular descriptors and thermodynamic parameters vital for drug characterization (Soponar et al., 2016).

Therapeutic Monitoring

High variability in aripiprazole concentration among individuals highlights the importance of therapeutic drug monitoring. HPLC methods have been developed for this purpose, improving the effectiveness and safety of treatment (Kirschbaum et al., 2005).

Pharmacodynamics

Aripiprazole's unique pharmacodynamics, characterized by partial agonism at dopamine D2 receptors, supports its clinical effectiveness and favorable safety profile. This partial agonism is critical for understanding its novel clinical actions (Gründer et al., 2006).

Clinical Efficacy and Tolerability

Clinical trials have demonstrated aripiprazole's efficacy in reducing schizophrenia-related symptomatology, with a favorable safety and tolerability profile. It has a low propensity for causing extrapyramidal symptoms and weight gain (DeLeon et al., 2004).

Role in Substance Abuse

Aripiprazole's dopaminergic mechanisms are implicated in substance abuse disorders. Studies suggest its potential as a treatment for different types of substance dependence, though more research is needed (Brunetti et al., 2012).

Future Directions

The future directions for the study of Aripiprazole and its impurities could involve further optimization of the synthesis process , more comprehensive analysis of the degradation products , and the development of more sensitive and reliable methods for the identification and quantification of the impurities .

properties

IUPAC Name

1-but-3-enyl-4-(2,3-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2/c1-2-3-7-17-8-10-18(11-9-17)13-6-4-5-12(15)14(13)16/h2,4-6H,1,3,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUWOUSPQNTNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCN(CC1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aripiprazole Impurity 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole Impurity 2
Reactant of Route 2
Reactant of Route 2
Aripiprazole Impurity 2
Reactant of Route 3
Reactant of Route 3
Aripiprazole Impurity 2
Reactant of Route 4
Reactant of Route 4
Aripiprazole Impurity 2
Reactant of Route 5
Reactant of Route 5
Aripiprazole Impurity 2
Reactant of Route 6
Reactant of Route 6
Aripiprazole Impurity 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.